molecular formula C8H15IO2 B3046876 Ethyl 6-iodohexanoate CAS No. 13159-24-5

Ethyl 6-iodohexanoate

Cat. No.: B3046876
CAS No.: 13159-24-5
M. Wt: 270.11 g/mol
InChI Key: LTWOHZNXCOUWKH-UHFFFAOYSA-N
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Description

Ethyl 6-iodohexanoate is a valuable organic synthesis intermediate featuring both a reactive alkyl iodide moiety and a protected carboxylic acid ester group. This bifunctional nature makes it a versatile building block, particularly in pharmaceutical research and the synthesis of complex molecules. The iodohexanoate chain is a known precursor in synthetic pathways, such as those for Thioctic Acid, a compound recognized as a "universal antioxidant" . The iodide group is an excellent substrate for nucleophilic substitution reactions, enabling chain elongation and functional group interconversions. Furthermore, it serves as a key electrophile in metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to form new carbon-carbon bonds. The ethyl ester protects the carboxylic acid functionality and can be readily hydrolyzed to the acid or transesterified, offering a handle for further diversification. This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 6-iodohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWOHZNXCOUWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446946
Record name Ethyl 6-iodohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-24-5
Record name Ethyl 6-iodohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-iodohexanoate can be synthesized through the esterification of 6-iodohexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the recovery and recycling of unreacted starting materials and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted hexanoates, such as 6-hydroxyhexanoate, 6-aminohexanoate, and 6-thiohexanoate.

    Reduction: 6-iodohexanol.

    Hydrolysis: 6-iodohexanoic acid and ethanol.

Scientific Research Applications

Ethyl 6-iodohexanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in various organic reactions.

    Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of diagnostic agents and therapeutic drugs.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 6-iodohexanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Ethyl 4-Iodobutyrate (CAS E127) & Ethyl 5-Iodovalerate (CAS E128)

  • Structural Differences : Shorter carbon chains (4 and 5 carbons vs. 6) .
  • Reactivity: Reduced steric hindrance in shorter chains enhances nucleophilic substitution rates compared to ethyl 6-iodohexanoate.
  • Applications : Primarily used in small-molecule alkylation, lacking the versatility of the six-carbon chain in macrocycle synthesis .

Ethyl 6-Chlorohexanoate Derivatives

  • Ethyl 6-Chloro-6-oxohexanoate (CAS 1071-71-2): Molecular weight: 192.64 g/mol . Reactivity: The electron-withdrawing ketone group adjacent to chlorine reduces nucleophilic substitution efficiency compared to the iodo analog .
  • Ethyl 6-Chloro-5-oxohexanoate (CAS 79685-55-5): LogP: 1.53, indicating lower hydrophobicity than this compound (LogP: 2.54) .

Hydroxy and Oxo Derivatives

Ethyl 6-Hydroxyhexanoate (CAS 5299-60-5)

  • Molecular Weight : 160.213 g/mol .
  • Synthetic Utility: A precursor for iodination to this compound but prone to oxidation. Used in esterification and polymer chemistry .
  • Thermal Stability : Decomposes above 125°C, limiting high-temperature applications .

Ethyl 6-Oxohexanoate (CAS 27983-42-2)

  • Molecular Formula : C₈H₁₄O₃ .
  • Applications : Intermediate in ketone-based condensations, lacking halogen reactivity for cross-coupling reactions .

Sulfur-Containing Analogs

Methyl 6-Thiahexanoate

  • Synthesis: Derived from mthis compound via sodium hydrosulfide, yielding a 5–7% byproduct (thioether) .
  • Utility : Chelating agent for technetium-99m in radiopharmaceuticals, leveraging sulfur’s coordination ability .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Substituent Boiling Point Key Reactivity
This compound 270.11 Iodine Not reported High SN2 reactivity; used in quaternary salt synthesis (87% yield)
Ethyl 6-chlorohexanoate 192.64 Chlorine Not reported Moderate SN2 reactivity; limited in microwave-assisted reactions
Ethyl 6-hydroxyhexanoate 160.21 Hydroxyl >125°C Oxidizes readily; precursor for iodination
Ethyl 6-oxohexanoate 158.20 Ketone Not reported Participates in aldol condensations; inert in nucleophilic substitutions

Biological Activity

Ethyl 6-iodohexanoate (CAS Number: 13159-24-5) is an organic compound with the molecular formula C8H15IO2C_8H_{15}IO_2 and a molecular weight of approximately 270.11 g/mol. This compound is characterized by the presence of an iodine atom at the 6th position of the hexanoate chain, which significantly influences its biological activity.

This compound exhibits various biological activities, primarily attributed to its ability to act as a halogenated fatty acid derivative . The iodine substituent can enhance lipophilicity, potentially affecting membrane permeability and interaction with biological targets. Studies have indicated that halogenated compounds can modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties. In a study evaluating the antibacterial effects of various halogenated fatty acids, this compound demonstrated significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential applications in antimicrobial therapies .

Cytotoxicity and Antitumor Activity

In vitro assays have suggested that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's effectiveness was evaluated using cell viability assays, where it showed a dose-dependent reduction in cell proliferation .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function. These findings suggest a potential role in the treatment or prevention of conditions such as Alzheimer's disease .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibitory effects against S. aureus and E. coli
CytotoxicityInduces apoptosis in MCF-7 breast cancer cells
NeuroprotectionReduces oxidative stress and enhances cognitive function in animal models

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacteria using the broth microdilution method. The results indicated that at concentrations as low as 32 µg/mL, the compound effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Study: Cancer Cell Apoptosis

A detailed study involved treating MCF-7 cells with varying concentrations of this compound over 24 hours. Flow cytometry analysis revealed a significant increase in apoptotic cells at higher concentrations (above 50 µM), with evidence of caspase activation confirming the mechanism of action. This study highlights the compound's potential as an anticancer agent.

Q & A

Q. What role does this compound play in synthesizing hydrophobic drug-delivery vehicles?

  • Methodological Answer : Its aliphatic chain and iodine atom enhance lipid bilayer penetration. Researchers have functionalized it with polyethylene glycol (PEG) chains via nucleophilic substitution to create amphiphilic carriers for hydrophobic anticancer agents. Stability assays (e.g., 6-hour room-temperature TLC monitoring) confirm structural integrity .

Tables of Key Data

Reaction Conditions Yield Byproducts Reference
Iodination of cyclohexanoneMeOH, CuCl, 10 h stirring78%<5% oxidized products
Thiolation with NaSHRT, 30 min, MeOH98%<7% thioether
Amination with diethanolamineIsopropanol, 50°C, 48 h69%Unreacted ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-iodohexanoate
Reactant of Route 2
Ethyl 6-iodohexanoate

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